molecular formula C8H7Cl2F B14035274 1,2-Dichloro-4-ethyl-5-fluorobenzene

1,2-Dichloro-4-ethyl-5-fluorobenzene

Cat. No.: B14035274
M. Wt: 193.04 g/mol
InChI Key: ABYWBTSGDCZVTK-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-ethyl-5-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-ethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-5-fluorobenzene, followed by further chlorination to introduce the second chlorine atom at the 1-position. The reaction conditions typically involve the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can improve the stability and efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine gas, bromine, and nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the substitution of chlorine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ethyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the ethyl group.

Major Products Formed

Scientific Research Applications

1,2-Dichloro-4-ethyl-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-ethyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and fluorine atoms on the benzene ring make it reactive towards various nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The ethyl group can also undergo oxidation and reduction, further diversifying its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-ethyl-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with an ethyl group on the benzene ring. This combination of substituents enhances its reactivity and makes it suitable for a wide range of chemical reactions and applications .

Properties

Molecular Formula

C8H7Cl2F

Molecular Weight

193.04 g/mol

IUPAC Name

1,2-dichloro-4-ethyl-5-fluorobenzene

InChI

InChI=1S/C8H7Cl2F/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2H2,1H3

InChI Key

ABYWBTSGDCZVTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)Cl)Cl

Origin of Product

United States

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